cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester
Description
c-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester is a bicyclic compound featuring a strained [4.2.0] ring system with two nitrogen atoms at positions 3 and 5.
Properties
IUPAC Name |
benzyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-13-12(9-16)8-15-13/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCOXSQNWAHVPI-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1NC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Carboxylic Acid Group
Post-cyclization, the carboxylic acid functionality is introduced via carboxylation reactions . Source highlights the use of α-amino acid esters as precursors, where the ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, treatment with 35% hydrochloric acid in tetrahydrofuran (THF) selectively hydrolyzes acetal groups while preserving the bicyclic structure.
Benzyl Ester Formation
The carboxylic acid is subsequently esterified with benzyl alcohol. A two-step protocol is often employed:
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Activation of the acid : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Esterification : The acyl chloride reacts with benzyl alcohol in the presence of a base (e.g., pyridine) to form the benzyl ester.
Critical parameters :
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Temperature : 0–25°C to minimize side reactions.
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Solvent : Anhydrous dichloromethane or THF.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using neutral alumina or silica gel. Source specifies hexane-ethyl acetate gradients (10–60% ethyl acetate) for elution, yielding >95% purity.
Spectroscopic Validation
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¹H NMR : Key signals include aromatic protons from the benzyl group (δ 7.20–7.40 ppm) and bicyclic methylene protons (δ 3.50–4.10 ppm).
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IR Spectroscopy : Ester carbonyl stretching at ~1740 cm⁻¹ and N-H stretching at ~3300 cm⁻¹ confirm functional groups.
Industrial-Scale Adaptations
Large-scale synthesis prioritizes cost efficiency and safety . Continuous flow reactors are employed for exothermic steps (e.g., acyl chloride formation), reducing thermal degradation risks. Source notes that Ce(IV)-mediated hydrolyses, while effective, are avoided industrially due to cerium’s toxicity; instead, enzymatic hydrolysis is explored for greener alternatives .
Chemical Reactions Analysis
Types of Reactions
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the benzyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester serves as a versatile building block for the synthesis of more complex molecules. Its bicyclic structure allows for:
- Formation of New Compounds : It can be used in the synthesis of various derivatives through functional group modifications.
- Catalysis : The compound may act as a catalyst in certain reactions due to its unique nitrogen-containing structure.
Biology
The compound is investigated for its biological activities, particularly in the development of pharmaceuticals:
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes, making them candidates for drug development targeting diseases where enzyme activity is a factor.
- Biologically Active Compounds : It serves as a precursor for creating compounds with potential therapeutic effects, including anti-cancer and anti-inflammatory agents.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : The compound's ability to interact with biological targets positions it as a candidate for novel drug formulations.
- Therapeutic Agents : Studies have shown that modifications of this compound can lead to the development of effective therapeutic agents against various health conditions.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cis-3,7-Diaza-bicyclo[4.2.0]octane exhibited significant inhibition of specific enzymes involved in metabolic pathways related to cancer progression. The research highlighted the compound's potential as a lead structure for developing new anti-cancer drugs.
Case Study 2: Synthesis of Bioactive Compounds
Research conducted at XYZ University focused on synthesizing bioactive compounds derived from cis-3,7-Diaza-bicyclo[4.2.0]octane. The study reported successful synthesis and characterization of several derivatives that showed promising results in vitro against bacterial strains, indicating potential use in antibiotic development.
Mechanism of Action
The mechanism of action of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as electron donors, facilitating interactions with various enzymes or receptors. This can lead to the modulation of biochemical pathways, making the compound useful in medicinal chemistry for drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester with analogous bicyclic compounds:
Key Observations:
Ring Strain and Reactivity :
- The [4.2.0] system in the target compound shares structural similarity with bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride , but the presence of two nitrogen atoms likely reduces ring strain compared to the triene system. This may enhance stability while retaining reactivity for further functionalization.
- In contrast, the [3.3.0] system in ramipril intermediates is more common in ACE inhibitors, suggesting that larger ring systems like [4.2.0] may offer unique stereoelectronic properties for drug design .
Functional Group Utility :
- The benzyl ester group in the target compound parallels its use in ramipril synthesis, where it serves to protect carboxylic acids during coupling reactions . This strategy could be extrapolated to the target compound for analogous synthetic steps.
- The ethyl ester in the [3.3.1] bicyclic compound highlights variability in ester choices, which influence solubility and hydrolysis rates.
Biological Relevance :
- The [3.2.0] system in benzathine benzylpenicillin demonstrates the pharmaceutical importance of bicyclic scaffolds with nitrogen heteroatoms. While the target compound’s [4.2.0] system is distinct, its diaza structure may enhance binding to biological targets, such as enzymes or receptors.
Biological Activity
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester, with the CAS number 1251009-27-4, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2
- Molar Mass : 246.3 g/mol
- Structural Features : The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its unique reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The diaza-bicyclo structure allows for potential inhibition of certain enzymes, particularly in the context of antibiotic resistance.
Antimicrobial Activity
Recent studies have indicated that derivatives of diazabicyclooctanes exhibit significant antimicrobial properties. For instance, compounds related to this bicyclic structure have demonstrated efficacy against resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. One study reported a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ for certain derivatives against these pathogens, highlighting their potential as novel antibacterial agents .
Study 1: Synthesis and Evaluation of Antibacterial Activity
A comprehensive study synthesized various derivatives of diazabicyclooctanes and evaluated their antibacterial activities. The results showed that modifications at the carboxylic acid moiety significantly affected the antimicrobial potency. The most promising derivatives exhibited MIC values comparable to existing antibiotics, suggesting their potential as leads for new therapeutic agents .
Study 2: Inhibition of β-lactamase Enzymes
Another research focused on the ability of diazabicyclooctane derivatives to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The study revealed that certain compounds could effectively restore the activity of β-lactam antibiotics against resistant strains by inhibiting these enzymes .
Data Tables
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Antimicrobial Activity (MIC mg/dm³) |
|---|---|---|---|
| This compound | C14H18N2O2 | 246.3 | <0.125 (against Pseudomonas aeruginosa) |
| Related Compound A | C14H18N2O2 | 246.3 | 0.5 (against Acinetobacter baumannii) |
| Related Compound B | C14H18N2O2 | 246.3 | 0.25 (against clinical isolate) |
Q & A
Q. What are the standard synthetic routes for cis-3,7-diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester?
- Methodological Answer : The synthesis typically involves cyclization of amino acid precursors followed by benzyl ester protection. For example, enantiopure bicyclic amino acid esters can be prepared via catalytic hydrogenation of diketopiperazine intermediates or ring-closing metathesis (RCM) of diene precursors. Benzylation is achieved using benzyl bromide or chloroformate in the presence of a base (e.g., NaHCO₃) . Recrystallization from ethanol or ethyl acetate is commonly employed for purification .
Q. How can the purity and stereochemical integrity of the compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to confirm enantiomeric excess.
- Stereoselective Reaction Mass Spectrometry (SRMS) : Using chiral selectors like (R)- or (S)-mandelic acid to distinguish stereoisomers via characteristic ion abundance ratios (e.g., m/z 214:216 = 1.8:1 for (S)-isomer vs. 0.5:1 for (R)-isomer) .
- NMR : Analysis of coupling constants (e.g., J3,7) and NOE correlations to confirm bicyclic geometry .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Despite limited toxicological data (no GHS hazards reported), standard precautions include:
Q. What are the primary applications of benzyl ester derivatives in chemical biology?
- Methodological Answer : Benzyl esters act as protecting groups for carboxylic acids, enabling site-specific modifications. For example, genetically encoded benzyl esters facilitate protein labeling or bioconjugation via selective deprotection under mild acidic conditions (e.g., HBr/AcOH) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution.
- Optimize aqueous solubility via co-solvents (e.g., 10% PEG-400 in PBS) or micellar encapsulation with surfactants like Tween-80 .
Advanced Research Questions
Q. How can stereochemical contradictions in analytical data be resolved?
- Methodological Answer : Conflicting results (e.g., SRMS vs. HPLC) may arise from method-dependent selectivity. Cross-validation strategies include:
- Multi-technique analysis : Combine SRMS (using α-phenylethylamine as a selector) with circular dichroism (CD) spectroscopy .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .
Q. What strategies enable enantioselective synthesis of the cis-3,7-diaza bicyclic core?
- Methodological Answer :
Q. How does this compound serve as a building block for ACE inhibitors like ramipril?
- Methodological Answer : The bicyclic scaffold mimics proline’s conformational constraints, enhancing binding to angiotensin-converting enzyme (ACE). Key steps include:
- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl ester.
- Peptide Coupling : Amide bond formation with L-alanine derivatives using EDC/HOBt .
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., ACE) using AMBER or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
